5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, a butyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or β-diketone, under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or a sulfonyl chloride reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups and obtain different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Coupled Products: Formed by coupling reactions with aryl or alkyl groups.
Scientific Research Applications
5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride
Comparison
Compared to similar compounds, 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butyl group, as opposed to a methyl or sec-butyl group, can influence its solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
5-(butoxymethyl)-1-butylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-3-5-7-15-11(10-18-8-6-4-2)12(9-14-15)19(13,16)17/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIMCUBBWISKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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